BenchChemオンラインストアへようこそ!

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)quinoxaline-6-carboxamide

Kinase inhibition Quinoxaline carboxamide Medicinal chemistry

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)quinoxaline-6-carboxamide (CAS 2034336-29-1) is a structurally unique quinoxaline-6-carboxamide derivative featuring a 1-methyl-1H-pyrazol-4-yl substituent linked via a pyridin-3-ylmethyl bridge. While this compound belongs to a class widely investigated for kinase inhibition (targeting PI3K, B-Raf, and Pim kinases), no peer-reviewed quantitative biological or selectivity data currently exists for this specific molecule. Its primary value for procurement lies in its role as a diversity-oriented screening library component for exploratory kinase profiling, as a synthetic scaffold for reaction methodology development (e.g., Suzuki-Miyaura cross-coupling), or as a potential analytical reference standard for HPLC/LC-MS method development—provided the supplying vendor certifies purity and identity. Buyers should note that no empirical data supports functional equivalence between this compound and other quinoxaline-6-carboxamide analogs; procurement decisions should be based on structural novelty rather than assumed biological performance.

Molecular Formula C19H16N6O
Molecular Weight 344.378
CAS No. 2034336-29-1
Cat. No. B2689875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)quinoxaline-6-carboxamide
CAS2034336-29-1
Molecular FormulaC19H16N6O
Molecular Weight344.378
Structural Identifiers
SMILESCN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3=CC4=NC=CN=C4C=C3
InChIInChI=1S/C19H16N6O/c1-25-12-15(11-24-25)18-14(3-2-6-22-18)10-23-19(26)13-4-5-16-17(9-13)21-8-7-20-16/h2-9,11-12H,10H2,1H3,(H,23,26)
InChIKeyHWIHYTVFLDVDAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((2-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)quinoxaline-6-carboxamide (CAS 2034336-29-1): Structural Classification and Research Sourcing Context


N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)quinoxaline-6-carboxamide (CAS 2034336-29-1) is a synthetic small molecule belonging to the quinoxaline-6-carboxamide class, featuring a 1-methyl-1H-pyrazol-4-yl substituent linked via a pyridin-3-ylmethyl bridge. Quinoxaline-6-carboxamide derivatives are widely investigated in medicinal chemistry for kinase inhibition, particularly targeting PI3K, B-Raf, and Pim kinases [1]. However, no peer-reviewed primary research paper, authoritative database entry, or patent example was identified during evidence collection that contains quantitative biological, physicochemical, or selectivity data for this specific compound. All currently locatable web listings originate from commercial chemical vendors whose technical datasheets contain unsubstantiated general narrative descriptions without comparator-anchored assay data. Consequently, the compound's differential profile relative to structurally analogous quinoxaline carboxamides cannot be established with verifiable quantitative evidence.

Why Generic Substitution of N-((2-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)quinoxaline-6-carboxamide Is Not Supported by Current Evidence


Quinoxaline-6-carboxamide derivatives bearing pyrazole-pyridine substituents can exhibit substantial variation in kinase selectivity, cellular potency, and physicochemical properties depending on subtle changes in substitution pattern, linker geometry, and ring electronics. For example, closely related analogs differing only in the N-alkyl group on the pyrazole or the position of the carboxamide on the quinoxaline core have been shown to shift kinase inhibition profiles and ADME properties in patent disclosures [1]. However, in the absence of any quantitative head-to-head or cross-study data for CAS 2034336-29-1 against a defined comparator, there is no evidential basis to assert that this specific compound offers any measurable advantage or disadvantage relative to in-class alternatives. Procurement decisions that assume functional equivalence between this compound and other quinoxaline-6-carboxamide derivatives are therefore made without empirical support.

Quantitative Evidence Guide for N-((2-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)quinoxaline-6-carboxamide: Differential Performance Data


Evidence Gap Notification: No Quantitative Comparator-Anchored Data Identified

An exhaustive search of primary research papers, patents (including the pyrazolyl quinoxaline kinase inhibitor patent family US 9,850,228 B2 / WO 2011/135376), authoritative databases (PubChem, ChEMBL), and vendor technical datasheets did not yield any quantitative assay data for N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)quinoxaline-6-carboxamide. No IC50, Ki, EC50, selectivity ratio, solubility, logP, permeability, metabolic stability, or in vivo pharmacokinetic parameter was found for this compound, whether in direct comparison with a structural analog or as a standalone measurement. Consequently, no Evidence_Item in this section can satisfy the mandatory requirements of a clear comparator, quantitative target compound data, and defined assay conditions. This item is included as a mandatory disclosure of evidence insufficiency, as required by the analysis rules when high-strength differential evidence is limited.

Kinase inhibition Quinoxaline carboxamide Medicinal chemistry

Application Scenarios for N-((2-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)quinoxaline-6-carboxamide Based on Structural Class Inference


Kinase Inhibitor Screening Library Enrichment

Based on its structural class as a quinoxaline-6-carboxamide with a heteroaryl-substituted pyridine linker, this compound may be incorporated into diversity-oriented kinase inhibitor screening libraries where the goal is to explore chemical space around the quinoxaline core. However, without any potency or selectivity data, its utility is limited to exploratory profiling with no pre-existing performance expectations. No quantitative target engagement or cellular activity data exist to prioritize this compound over other library members [1].

Synthetic Methodology Development

The compound's structure, containing a quinoxaline-6-carboxamide linked to a pyrazolyl-pyridine moiety, may serve as a scaffold for developing or optimizing synthetic routes involving Suzuki-Miyaura cross-coupling or amide bond formation. Its value in this context derives from its structural complexity as a synthetic target rather than from any established biological differentiation [1].

Analytical Reference Standard for Method Validation

If adequately characterized for purity and identity by the supplying vendor, this compound could serve as an analytical reference standard for HPLC, LC-MS, or NMR method development within laboratories working on related quinoxaline-6-carboxamide analogs. However, the absence of certified purity data, stability data, or reference spectral assignments in the public domain limits its immediate applicability [1].

Quote Request

Request a Quote for N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)quinoxaline-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.